2-辛基-1H-苯并咪唑

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives involves several key steps, including nucleophilic substitution reactions and cyclocondensation processes. These methods are designed to introduce specific functional groups or substituents into the benzimidazole core, allowing for the generation of compounds with desired physical and chemical properties. For instance, novel benzimidazole derivatives have been synthesized by reacting 2-(α-hydroxy benzyl) benzimidazole with various reagents, leading to compounds with significant biological activities (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies reveal that the benzimidazole ring system tends to maintain a planar geometry, which is crucial for its interaction with biological targets. For example, the crystal structure of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole demonstrates the planarity of the benzimidazole core and provides insights into the arrangement of molecules in the crystal lattice (Kaynak et al., 2008).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that highlight their reactivity and functional versatility. These reactions include Schiff base formation, N-C coupling reactions, and interactions with metal ions to form complexes. The chemical behavior of these compounds is influenced by the presence of functional groups and the overall molecular structure. For example, Schiff base reactions involving benzimidazole derivatives and different diamine derivatives have led to the synthesis of compounds with potential antimicrobial activities (Koc et al., 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are critical for their application in various fields. These properties are determined by the molecular structure and the nature of the substituents attached to the benzimidazole core. Studies have shown that certain benzimidazole derivatives exhibit gelation abilities and form stable crystals under specific conditions, indicating their potential as materials for technological applications (Geiger et al., 2017).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity towards nucleophiles and electrophiles, are central to their utility in organic synthesis and medicinal chemistry. These properties are influenced by the electronic structure of the benzimidazole moiety and the presence of electron-donating or electron-withdrawing groups. For instance, the synthesis and characterization of novel benzimidazole-based Schiff base copper(II) complexes illustrate the ability of benzimidazole derivatives to act as ligands in metal coordination complexes, leading to compounds with potential DNA-binding and antiproliferative activities (Paul et al., 2015).

科学研究应用

抗菌和抗真菌活性

- 苯并咪唑衍生物,包括2-辛基-1H-苯并咪唑,显示出显著的抗菌和抗真菌活性。例如,苯并咪唑衍生的萘酰亚唑三唑展示出强大的抗细菌活性,对金黄色葡萄球菌等菌株具有抗真菌活性,并且对某些细胞系不具有毒性(Luo et al., 2015)。此外,苯并咪唑衍生物已被评估其对病原体如金黄色葡萄球菌和大肠杆菌的抗菌活性,显示出作为微生物感染和肿瘤抑制的临床药物的潜力(Khalifa et al., 2018)。

与DNA的相互作用和癌症治疗

- 一些苯并咪唑衍生物,包括2-辛基-1H-苯并咪唑的变体,作为I型DNA拓扑异构酶的抑制剂活跃,这些酶在DNA复制和细胞周期进程中起着至关重要的作用。这使它们成为癌症治疗的潜在候选药物(Alpan et al., 2007)。此外,已合成苯并咪唑化合物并显示其在癌细胞中抑制细胞增殖的能力,为潜在的抗癌药物提供了途径(Romero-Castro et al., 2011)。

腐蚀抑制

- 在材料科学领域,苯并咪唑衍生物已被研究其腐蚀抑制性能。例如,1-辛基-2-(辛硫基)-1H-苯并咪唑在酸性环境中对碳钢表现出显著的腐蚀抑制效率,突显了其在腐蚀保护中的潜在用途(El-hajjaji et al., 2019)。

抗病毒特性

- 苯并咪唑核苷类似物,与2-辛基-1H-苯并咪唑密切相关,显示出对人类巨细胞病毒复制的强大抑制作用。这些化合物可以通过独特的机制抑制病毒复制,使它们在抗病毒疗法研究中具有价值(Biron et al., 2002)。

分子对接和计算研究

- 苯并咪唑衍生物已经被用于分子对接和计算研究,以了解它们与生物靶点的相互作用。这项研究对于设计具有特定靶点亲和力的药物和理解它们的作用机制至关重要(Abdel-Motaal et al., 2020)。

属性

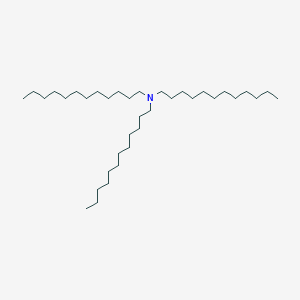

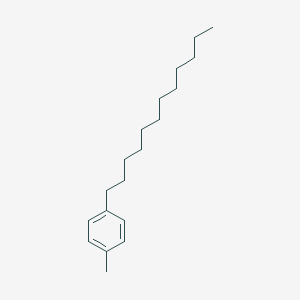

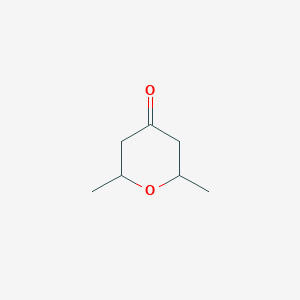

IUPAC Name |

2-octyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-3-4-5-6-7-12-15-16-13-10-8-9-11-14(13)17-15/h8-11H,2-7,12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMWQHINYNTMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364859 | |

| Record name | 2-octyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-octyl-1H-benzimidazole | |

CAS RN |

13060-24-7 | |

| Record name | 2-octyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)